Ethyl 3-hydroxy-2-phenoxyprop-2-enoate
Description
Ethyl 3-hydroxy-2-phenoxyprop-2-enoate is an α,β-unsaturated ester characterized by a phenoxy group at the C2 position and a hydroxyl group at the C3 position.
Properties
CAS No. |
62004-87-9 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-phenoxyprop-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-2-14-11(13)10(8-12)15-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 |
InChI Key |
MWUADKBWCVCMCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CO)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-2-phenoxyprop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-2-phenoxyprop-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 3-hydroxy-2-phenoxyprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-phenoxyprop-2-enoate involves its interaction with specific molecular targets. The hydroxy and phenoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table compares Ethyl 3-hydroxy-2-phenoxyprop-2-enoate with key analogs:
Physicochemical Properties
- Polarity and Solubility: The hydroxyl and phenoxy groups in this compound promote hydrogen bonding, increasing water solubility compared to non-polar analogs like Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate . The fluorophenyl ketone in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate exhibits higher polarity due to fluorine’s electronegativity, but lower solubility than the hydroxylated target compound .
- Reactivity: The cyano group in Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate facilitates nucleophilic additions, unlike the phenoxy group in the target compound, which may undergo electrophilic substitution . The α,β-unsaturated ester in this compound is prone to Michael additions, similar to furan-containing analogs .
Research Findings and Data
Crystallographic Insights
- While direct data for this compound are lacking, analogs such as Ethyl (2Z)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate have been structurally resolved using SHELX software, highlighting the role of hydrogen bonding in crystal packing .
Hydrogen Bonding Patterns
- The hydroxyl group in the target compound likely forms intermolecular hydrogen bonds, similar to patterns observed in Etter’s graph set analysis, enhancing thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
